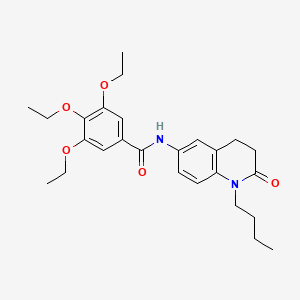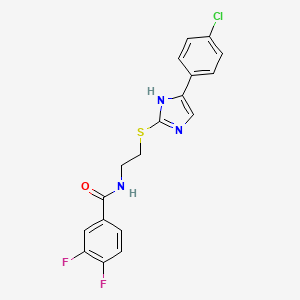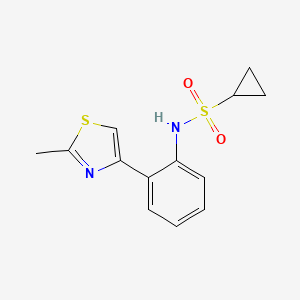
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,4-Diazepan-1-yl)-2-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C15H16F3N3 and its molecular weight is 295.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytogenetic Studies
- Diazepino quinoline derivatives have been found to exhibit antibacterial and antifungal properties. They have also been studied for their cytogenetic activities (Nandha Kumar, Suresh, & Mohan, 2003).
Synthetic Routes for Complex Molecules
- Enantioselective approaches to synthesize tricyclic organic scaffolds related to diazepino quinolines have been described. These compounds are useful for preparing ligands targeting GPCRs in the CNS (Schrader et al., 2016).
Chemical Synthesis Methods
- Research has focused on developing novel methods for the synthesis of diazepino quinoline derivatives. These methods are vital for exploring their potential applications in various fields (Nandhakumar, Suresh, Jude, Rajesh Kannan, & Mohan, 2007).
Development of EZH2 Inhibitors
- Quinoline derivatives have been evaluated as inhibitors of Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer biology. These compounds represent a new class of EZH2 inhibitors (Xiang et al., 2015).
Exploration of Benzodiazepine Receptors
- Thienylpyrazoloquinolines, compounds related to quinoline derivatives, have been synthesized and studied for their binding affinity to benzodiazepine receptors (Takada et al., 1988).
Cardiovascular Research
- Derivatives of diazepino quinoline have been synthesized and evaluated for their positive inotropic effects in cardiovascular research (Jiang, Ye, Liu, Zhang, Cui, & Piao, 2010).
Drug Scaffold Development
- Research has been conducted on the enantioselective deprotonative ring contraction of benzo[e][1,4]diazepine-2,5-diones, providing entry to quinolone-2,4-diones, which are valuable drug scaffolds (Antolak, Yao, Richoux, Slebodnick, & Carlier, 2014).
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3/c16-15(17,18)14-10-13(21-8-3-6-19-7-9-21)11-4-1-2-5-12(11)20-14/h1-2,4-5,10,19H,3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYXOCDRUHABFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2-bromobenzyl)[(Z)-(4-nitrophenyl)methylidene]ammoniumolate](/img/structure/B2794640.png)
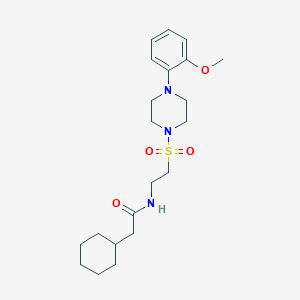
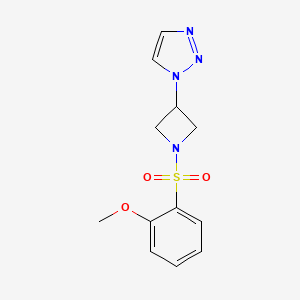
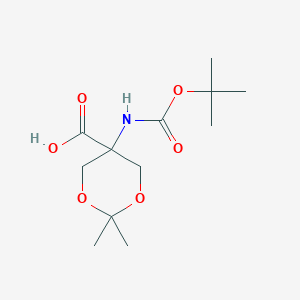
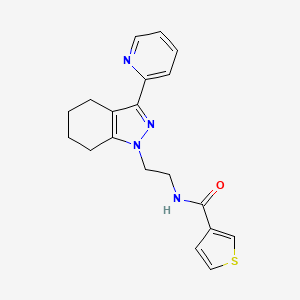
![1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid](/img/structure/B2794652.png)
![7-[1-(3-fluoro-4-phenylphenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2794653.png)
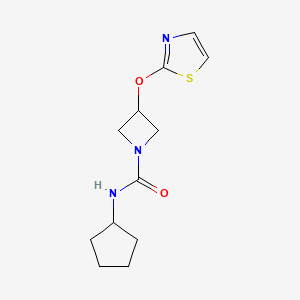
![N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2794657.png)
![N-[(4-Aminooxan-4-yl)methyl]-4-(cyclopenten-1-yl)benzamide;hydrochloride](/img/structure/B2794658.png)

